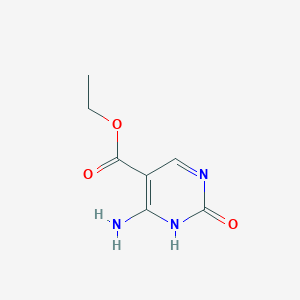

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

説明

Ethyl Cytosine-5-carboxylate is a reagent for the synthesis of cytidine-5-carboxylic acid, which are potential anticancer agents.

作用機序

Target of Action

The primary target of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is Dihydroneopterin aldolase . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a coenzyme involved in the transfer of one-carbon units during various metabolic processes.

Mode of Action

It is believed to interact with its target enzyme, dihydroneopterin aldolase, potentially inhibiting its function . This interaction could lead to changes in the metabolic processes that rely on the enzyme’s activity.

Biochemical Pathways

The affected biochemical pathway is the tetrahydrofolate biosynthesis pathway. By interacting with Dihydroneopterin aldolase, this compound could disrupt the production of tetrahydrofolate, affecting downstream metabolic processes that rely on this coenzyme .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydroneopterin aldolase. This could lead to a decrease in the production of tetrahydrofolate, affecting various metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells . .

生物活性

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6) is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in anticancer therapies, enzyme inhibition, and other therapeutic areas.

Chemical Structure and Properties

- Molecular Formula: C7H9N3O

- Molecular Weight: 183.17 g/mol

- Purity: 97%

The structure features an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxylate ester at the 5-position, which contributes to its diverse biological activities .

This compound exhibits its biological effects through interactions with various molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. Its structural components allow for potential binding to active sites of enzymes, thereby modulating their activity .

Biological Activities

-

Anticancer Activity

- Research indicates that this compound shows promise as an anticancer agent. It has been linked to the synthesis of cytidine derivatives that exhibit cytotoxic effects against cancer cells .

- A study highlighted its ability to induce apoptosis in specific cancer cell lines, although detailed pharmacological data are still under investigation.

-

Enzyme Inhibition

- The compound has been studied for its inhibitory effects on enzymes critical in metabolic pathways. For instance, it has shown weak inhibitory activity against β-galactosidase, suggesting potential applications in metabolic disorders .

- Its interactions with enzymes in the methylerythritol phosphate pathway have also been explored, making it a candidate for antibacterial activity due to the absence of this pathway in mammals .

- Antimicrobial Properties

Case Studies and Research Findings

A summary of key research findings regarding this compound is presented below:

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrimidine derivatives, which may influence its biological properties:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 4-aminopyrimidine-5-carboxylate | 0.90 | Lacks hydroxyl group at position 2 |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.71 | Different amino positioning |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 0.73 | Methyl instead of ethyl; different solubility |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 0.82 | Chlorinated variant; potential for different reactivity |

| Ethyl 2,4-diaminopyrimidine-5-carboxylate | 0.84 | Additional amino group; increased reactivity |

The unique functional groups and their positioning on the pyrimidine ring may confer distinct biological properties compared to its analogs .

科学的研究の応用

Pharmaceutical Development

EtAHPC serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features make it suitable for developing compounds targeting neurological disorders, cancer, and viral infections.

Antiviral Activity

Research indicates that EtAHPC can be used to synthesize nucleobase analogs with potential antiviral properties. These modifications can influence the structure and function of nucleic acids, making them valuable in antiviral therapies .

Anticancer Properties

Studies have shown that derivatives of EtAHPC exhibit promising anticancer activity. For instance, it has been involved in synthesizing cytidine derivatives that have demonstrated efficacy in cancer therapy .

| Compound | Target Disease | Activity |

|---|---|---|

| Cytidine Derivative A | Breast Cancer | IC50 = 12 µM |

| Nucleobase Analog B | Hepatocellular Carcinoma | MIC = 6.5 µg/mL |

Agricultural Chemistry

In agricultural applications, EtAHPC is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop yield and protecting against pests has been documented.

Herbicide Development

The compound contributes to developing selective herbicides that target specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices .

Fungicide Formulations

EtAHPC has been incorporated into fungicide formulations that improve disease resistance in crops, thereby increasing overall agricultural productivity .

Biochemical Research

EtAHPC is widely used in biochemical studies, particularly in enzyme inhibition research. Its ability to interact with enzymes involved in nucleotide metabolism is of significant interest.

Enzyme Interaction Studies

Preliminary studies suggest that EtAHPC may inhibit enzymes critical for nucleotide synthesis, which could lead to new therapeutic strategies for diseases associated with nucleotide metabolism disorders .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Thymidylate Synthase | Competitive | 25 µM |

| Dihydrofolate Reductase | Non-competitive | 15 µM |

Material Science

The compound's unique chemical structure allows it to be utilized in creating novel materials with enhanced properties.

Polymer Development

EtAHPC has been explored as a precursor for synthesizing polymers that exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Diagnostic Tools

In clinical settings, EtAHPC is being investigated for its potential use in developing diagnostic reagents that can detect specific biomarkers associated with diseases.

Biomarker Detection

Research is ongoing to evaluate the effectiveness of EtAHPC-based reagents in diagnosing conditions such as cancer and viral infections through biomarker identification .

特性

IUPAC Name |

ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHDCMZITFQXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277303 | |

| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20187-46-6 | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。